Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol . It is a solid compound that is typically stored at low temperatures to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 3,3-difluoro-5-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a ketone group instead of a hydroxyl group, which can lead to different chemical reactivity and biological activity.
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound features a bromomethyl group, which can participate in different substitution reactions compared to the hydroxyl group in this compound.
The unique combination of the tert-butyl, difluoro, and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1258638-32-2, has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₀H₁₇F₂NO₃
- Molecular Weight : 237.24 g/mol
- Structure : The compound features a piperidine ring substituted with two fluorine atoms and a hydroxyl group, contributing to its unique properties and biological interactions.
Biological Activity Overview
This compound has been studied for its potential as an inhibitor in various biological pathways. Notably, it has been investigated for its role in:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme is crucial in fatty acid metabolism and is a target for treating metabolic disorders such as obesity and dyslipidemia. The compound's structural analogs have shown promise in inhibiting ACC activity, potentially leading to reduced lipid synthesis and improved metabolic profiles in preclinical models .
The biological activity of this compound can be attributed to its interaction with specific enzymes involved in metabolic pathways:
- ACC Inhibition : By inhibiting ACC, the compound may reduce the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing fatty acid synthesis.
- Impact on Lipid Metabolism : Studies have indicated that compounds similar to tert-butyl 3,3-difluoro-5-hydroxypiperidine can influence lipid profiles and cholesterol levels in animal models .
Case Studies
- Study on ACC Inhibition :
-
Metabolic Effects in Animal Models :
- In a diet-induced obesity model using rats, administration of tert-butyl 3,3-difluoro-5-hydroxypiperidine resulted in decreased body weight and improved lipid profiles compared to control groups. This suggests that the compound may have therapeutic potential for managing obesity-related metabolic disorders .
Data Table: Summary of Biological Activities
Activity | Target Enzyme | IC50 (µM) | Effect on Lipid Metabolism |
---|---|---|---|
ACC Inhibition | Acetyl-CoA Carboxylase | <10 | Decreased fatty acid synthesis |
Metabolic Improvement | Various pathways | N/A | Improved lipid profiles |
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-32-2 |
Source
|
Record name | tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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